

# Vatalanib dihydrochloride solubility DMSO water

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## Compound Focus: Vatalanib dihydrochloride

CAS No.: 212141-51-0

Cat. No.: S548163

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## Solubility Data Summary

Solvent	Solubility (mg/mL)	Solubility (mM)	Notes	Source
DMSO	~20 mg/mL	~47.6 mM	Up to 20 mg/mL; may require warming [1] [2].	[1] [2]
	50 mg/mL	119.12 mM	Requires ultrasonic dispersion and warming to 80°C [3].	[3]
	85 mg/mL	202.51 mM	Highest reported concentration [4].	[4]
Water	~2 mg/mL	~4.76 mM	Clear solution [1] [2].	[1] [2]
	50 mg/mL	119.12 mM	Requires ultrasonic dispersion [3].	[3]
	10 mg/mL	23.82 mM	[4] [5]	[4] [5]

## Experimental Protocols for Solution Preparation

Here are the detailed methodologies for preparing stock solutions as recommended in the search results.

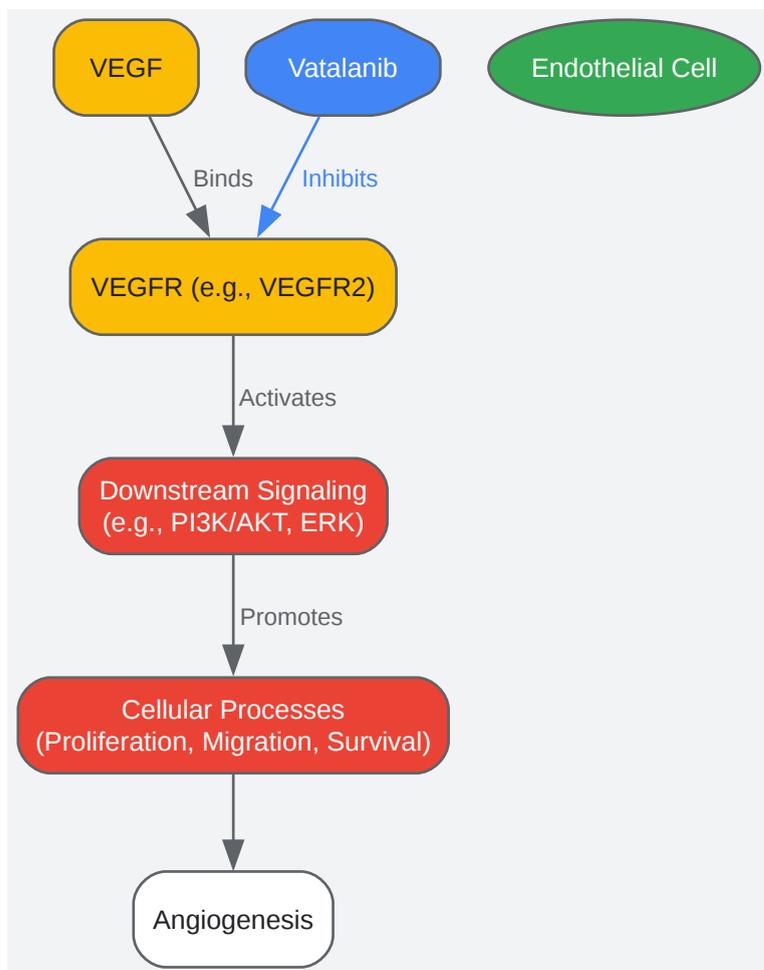
- **DMSO Stock Solution (High Concentration):**
  - To prepare a **50 mg/mL** solution, add the compound to DMSO and use **sonication with warming to 80°C** to aid dissolution [3].
  - It is critical to use **freshly opened, dry DMSO**, as the compound is hygroscopic (moisture-absorbing). Moisture in DMSO can significantly reduce solubility [3] [4].
- **Water Stock Solution:**
  - Solutions in pure water can be prepared at concentrations of **up to 100 mg/mL** [1]. For lower concentrations (e.g., 10-50 mg/mL), sonication is sufficient to dissolve the powder [3] [4].
- **Storage and Stability:**
  - As a supplied powder, the compound is stable for at least **two years** when stored sealed in a freezer under an inert atmosphere (under -20°C) [1] [2].
  - Stock solutions in DMSO or distilled water can be stored at **-20°C for up to 3 months** [1] [2].

## Mechanism of Action and Research Context

To provide a complete picture for your research, here is some background on Vatalanib's function.

- **Mechanism:** **Vatalanib dihydrochloride** is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs). It primarily targets **VEGFR2/KDR (IC50 = 37 nM)** and also inhibits VEGFR1/Flt-1 and VEGFR3/Flt-4 [3] [4]. By blocking VEGF signaling, it inhibits angiogenesis (the formation of new blood vessels), which is crucial for tumor growth and metastasis [6].
- **Research Use:** This compound is strictly for **research use only** and is not for human consumption [3] [5]. It has been investigated in clinical trials (e.g., Phase Ib) for advanced solid tumors, including in combination with other agents like everolimus [7].

The following diagram illustrates the primary signaling pathway targeted by Vatalanib and its cellular consequences.



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*Vatalanib inhibits VEGF-driven signaling to block angiogenesis.*

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## References

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